![molecular formula C21H19N3O2S B2825054 N-[2-(1H-吲哚-3-基硫代)乙基]-2-(2-甲基-1H-吲哚-3-基)-2-氧代乙酰胺 CAS No. 852372-20-4](/img/structure/B2825054.png)

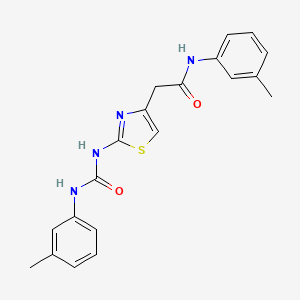

N-[2-(1H-吲哚-3-基硫代)乙基]-2-(2-甲基-1H-吲哚-3-基)-2-氧代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

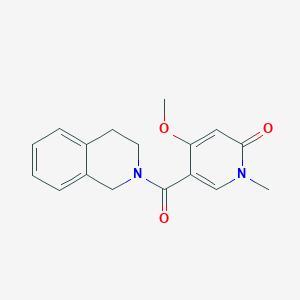

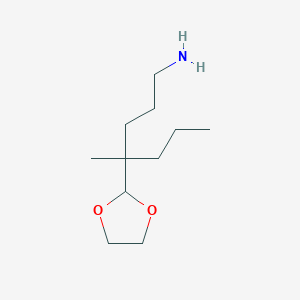

“N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” is a complex organic compound. Based on its name, it likely contains an indole group, which is a common structure in many biologically active molecules .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which it is used. Similar compounds have been evaluated for their in vitro antiproliferative effects .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as NMR, UV, IR, and mass spectral data .

科学研究应用

抗过敏药剂

研究已经发现具有潜在抗过敏特性的各种吲哚和吡啶基化合物。一项研究合成了一系列 N-(吡啶-4-基)-(吲哚-3-基)烷基酰胺,探索吲哚取代基和链烷酸链长的变化以增强抗过敏效力。最有效的化合物在抑制组胺释放方面明显比阿司咪唑更有效,并且显示出有希望的体内抗过敏活性,包括抑制豚鼠的迟发性嗜酸性粒细胞增多症和微血管通透性(Menciu 等,1999)。

谷氨酰胺酶抑制剂用于癌症治疗

另一个研究方向涉及合成双-2-(5-苯乙酰氨基-1,2,4-噻二唑-2-基)乙基硫醚 (BPTES) 类似物作为谷氨酰胺酶的抑制剂,谷氨酰胺酶是癌症治疗中的靶点。一项研究发现与 BPTES 效力相似的类似物,但溶解性得到改善,显示出在体外和在小鼠异种移植模型中减弱人淋巴瘤细胞生长的能力(Shukla 等,2012)。

抗癌作用

对新化合物抗癌作用的研究包括研究异吲哚磺酰胺分子杂交衍生物对肝癌细胞系的作用。一些合成的化合物对 HepG2 和 HuH7 细胞表现出显着的细胞毒性,同时在正常细胞上保持较高的安全范围,为肝细胞癌 (HCC) 管理提供潜力(Eldeeb 等,2022)。

缓蚀

关于乙酰胺衍生物在缓蚀中的应用的研究发现了几种化合物,这些化合物可有效防止钢铁在酸性和油性介质中的腐蚀。这些研究表明在工业环境中具有潜在应用,以保护金属免受腐蚀(Yıldırım & Cetin,2008)。

逆转健忘症活性

一系列 N-[(二取代氨基)烷基]-2-氧代-1-吡咯烷基乙酰胺,包括吡拉西坦,显示出逆转小鼠电惊诱发的健忘症的希望。此类化合物有可能用于治疗记忆障碍(Butler 等,1984)。

作用机制

The mechanism of action of this compound would likely depend on its specific structure and the biological system in which it is used. For example, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), works by blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .

未来方向

The future directions for research on this compound would likely depend on its specific structure and potential applications. For example, due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen, it is of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .

属性

IUPAC Name |

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-13-19(15-7-3-5-9-17(15)24-13)20(25)21(26)22-10-11-27-18-12-23-16-8-4-2-6-14(16)18/h2-9,12,23-24H,10-11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULNBUBZYCHHTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCSC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

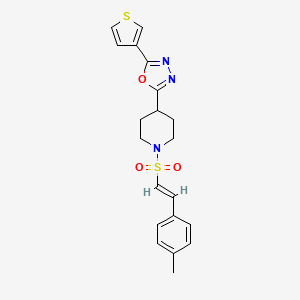

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyridin-3-yl)methanone](/img/structure/B2824986.png)

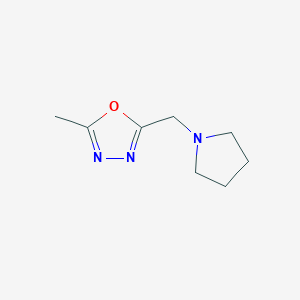

![1,3-Benzothiazol-2-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2824987.png)

![Methyl 2-amino-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2824988.png)

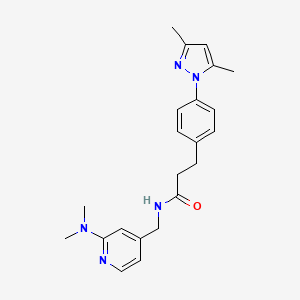

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2824990.png)